Technical Documentation Center
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
For: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Context
The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing access to highly versatile aryldiazonium salt intermediates. These intermediates are pivotal in the synthesis of a vast array of functionalized aromatics, including halides, azides, and azo compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
This guide provides a detailed protocol and in-depth scientific rationale for the diazotization of a structurally complex and electronically challenging substrate: 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline . The presence of the pentafluorosulfur (SF₅) group, one of the most powerfully electron-withdrawing functionalities known in organic chemistry, coupled with a bromine atom, renders the amino group exceptionally non-basic and sterically hindered by the ortho-methyl group.[4] These combined factors necessitate carefully optimized conditions to achieve efficient conversion to the corresponding diazonium salt. This document outlines a robust, safety-conscious protocol designed for researchers navigating the synthesis of novel chemical entities bearing the unique SF₅ moiety.
Mechanistic & Steric Considerations
The diazotization reaction proceeds via the electrophilic attack of a nitrosonium ion (NO⁺) on the nitrogen atom of the primary amine.[3] The nitrosonium ion is generated in situ from the protonation of nitrous acid, which itself is formed from sodium nitrite and a strong mineral acid.
The primary challenges in the diazotization of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline are:
-
Profoundly Reduced Nucleophilicity: The SF₅ and bromo substituents strongly withdraw electron density from the aromatic ring and, by extension, from the amino group. This significantly lowers the nucleophilicity of the nitrogen atom, impeding its attack on the nitrosonium electrophile.[5]
-
Steric Hindrance: The ortho-methyl group physically obstructs the approach of the electrophile to the amino group, further slowing the reaction rate.
-
Solubility: The parent aniline and its hydrochloride salt may have limited solubility in purely aqueous media, requiring careful selection of the acid and solvent system.
To overcome these challenges, the protocol employs a higher concentration of strong acid to ensure the generation of a sufficient concentration of the active nitrosonium electrophile.
Caption: Figure 1: General Diazotization Mechanism
Critical Safety Protocols: Handling Aryldiazonium Salts
Aryldiazonium salts are high-energy species and can be thermally unstable and explosive, particularly when isolated in a dry, solid state.[6] The presence of strong electron-withdrawing groups, as in this case, can further increase this risk. Therefore, adherence to the following safety rules is mandatory.[7][8]
-
In Situ Use: The generated diazonium salt solution should never be isolated. It must be used immediately for the subsequent synthetic step.[9]
-
Strict Temperature Control: The reaction must be maintained between 0 °C and 5 °C at all times. Higher temperatures can lead to rapid, exothermic decomposition and the release of nitrogen gas and hazardous nitrogen oxides.[7][8]
-
Stoichiometric Reagents: Use only a slight excess (1.05-1.10 eq.) of sodium nitrite. A large excess of nitrous acid can lead to unwanted side reactions and decomposition.[7]
-
Proper Quenching: Any unreacted diazonium salt must be quenched before workup and disposal. A solution of sulfamic acid or urea can be used to safely neutralize residual nitrous acid.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate gloves.[10] Conduct the reaction in a well-ventilated chemical fume hood.
-
Small Scale: It is recommended that no more than 0.75 mmol of potentially explosive diazonium salts be handled at one time.[6][7][8]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales, but do not exceed recommended safety limits without a thorough risk assessment.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline | 358.11 | 5.0 | 1.79 g | Starting Material |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~60 | 5.0 mL | Acid Catalyst/Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.25 | 362 mg | Nitrosating Agent |
| Distilled Water | 18.02 | - | ~15 mL | Solvent |
| Sulfamic Acid | 97.09 | - | ~100 mg (for quench) | Quenching Agent |
| Starch-Iodide Paper | - | - | Strips | In-process Control |
| 2-Naphthol Solution (for test) | 144.17 | - | ~1% in 2M NaOH (aq) | In-process Control |
Equipment
-
100 mL three-necked round-bottom flask
-
Mechanical stirrer or magnetic stir bar with stir plate
-
Low-temperature thermometer
-
Dropping funnel
-
Ice-salt bath
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Preparation of the Aniline Salt Suspension: In the 100 mL three-necked flask equipped with a stirrer and thermometer, combine 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline (1.79 g, 5.0 mmol), 10 mL of distilled water, and concentrated hydrochloric acid (5.0 mL). Stir the mixture to form a thick, pale slurry of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension with vigorous stirring until the internal temperature is stable between 0 °C and 5 °C. It is critical to maintain this temperature range for the remainder of the procedure.[9]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (362 mg, 5.25 mmol) in 5 mL of cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline suspension via the dropping funnel over 20-30 minutes. The addition is exothermic; ensure the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, rinse the dropping funnel with 1-2 mL of cold water, adding the rinsing to the reaction flask. Continue to stir the mixture in the ice bath for an additional 45-60 minutes. The solid amine hydrochloride should gradually dissolve, yielding a clear, pale-yellow solution of the diazonium salt.
-
In-Process Validation:
-
Nitrous Acid Check: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. A positive test (immediate blue-black color) indicates a slight excess of nitrous acid, which is desired.[7][8] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for 5 minutes.
-
Diazonium Salt Confirmation (Azo Coupling Test): In a small test tube, add a few drops of the 2-naphthol test solution. Add one drop of the reaction mixture. The immediate formation of a vibrant orange-red precipitate (an azo dye) confirms the successful formation of the diazonium salt.[11]
-
-
Immediate Use: The resulting solution of 3-bromo-2-methyl-5-(pentafluorosulfur)benzenediazonium chloride is unstable and must be used immediately in the subsequent chemical transformation (e.g., Sandmeyer, Suzuki, or coupling reaction).[12][13]
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Reaction mixture remains a thick slurry | Incomplete reaction due to high deactivation of the aniline. | Stir for a longer period (up to 2 hours). If still incomplete, consider using nitrosylsulfuric acid in a future attempt. |
| Brown fumes (NOx) are evolved | Temperature has risen above 5 °C, causing decomposition. | Immediately add more ice/salt to the bath to reduce the temperature. Ensure slower addition of nitrite in the future. |
| Starch-iodide test is negative | Insufficient sodium nitrite added or nitrite has degraded. | Add a small amount (0.05 eq) of fresh sodium nitrite solution and re-test after 10 minutes. |
| Azo coupling test is negative | Diazotization has failed. | Verify the integrity of the starting aniline and freshness of the sodium nitrite. Re-verify acid concentration. |
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript for Organic Process Research & Development.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Kim, J., et al. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- CAMEO Chemicals - NOAA. Diazonium Salts.
- Vida, N., Václavík, J., & Beier, P. (2016). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines.
- Beier, P., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.
- Hartwell, J. L., & Fieser, L. F. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- de Moraes, L. S. L., et al. (2025).
- Mosslemin, M. H., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Yates, E., & Yates, A. (2016). The diazotization process.
- Beier, P., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
- Stanovnik, B., et al. (2003).
- Binoy, N. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology.
-
Organic Chemistry Portal. (n.d.). Diazotisation. .
- BenchChem. (2025).
Sources
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. researchgate.net [researchgate.net]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BJOC - Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes [beilstein-journals.org]
- 13. Diazotisation [organic-chemistry.org]
Functionalization of the amino group in 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Functionalization of the amino group in 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
An Application Guide to the Strategic Functionalization of the Amino Group in 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the chemical modification of the primary amino group of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline. The pentafluorosulfur (SF₅) group, often termed a "super-trifluoromethyl" group, imparts unique and highly desirable properties to aromatic systems, including exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity.[1] These characteristics make SF₅-containing scaffolds, such as the title compound, highly valuable building blocks in the design of novel pharmaceuticals and advanced materials.[2][3] This document elucidates the influence of the powerful electron-withdrawing SF₅ and bromo substituents on the reactivity of the aniline moiety and provides validated, step-by-step protocols for key transformations including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions.
Introduction: The Strategic Value of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[4] The pentafluorosulfur (SF₅) group, in particular, has emerged as a substituent of high interest due to its profound electronic effects and metabolic stability.[5] 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline is a versatile synthetic intermediate that combines the unique properties of the SF₅ group with multiple reactive handles for molecular elaboration.
The functionalization of the amino group is a critical first step in leveraging this building block for library synthesis or target-oriented drug design. However, the inherent reactivity of the aniline is significantly modulated by the substituents on the aromatic ring.
Electronic Landscape and Reactivity Considerations
The amino group's nucleophilicity is substantially diminished by the strong electron-withdrawing inductive and resonance effects of the meta-SF₅ and meta-bromo groups.[6] This deactivation surpasses that of typical nitro or cyano groups, rendering the amine a weaker base and a less potent nucleophile.[7][8] Consequently, standard reaction conditions often require modification to achieve efficient conversion. The ortho-methyl group provides minor electronic donation but primarily introduces steric hindrance around the nitrogen center.
Diagram: Electronic Influence on Reactivity
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 8. Aniline - Wikipedia [en.wikipedia.org]
The Pentafluorosulfur Moiety: A Gateway to Novel Heterocyclic Scaffolds from 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
The Pentafluorosulfur Moiety: A Gateway to Novel Heterocyclic Scaffolds from 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and materials science, the relentless pursuit of novel molecular architectures with enhanced properties is paramount. The introduction of fluorine-containing functional groups has been a cornerstone of this endeavor, with the pentafluorosulfur (SF₅) group emerging as a particularly intriguing substituent. Possessing a unique combination of high electronegativity, steric bulk, and exceptional chemical and metabolic stability, the SF₅ moiety offers a powerful tool for modulating the physicochemical properties of organic molecules.[1] This guide provides a comprehensive overview of the synthetic utility of 3-bromo-2-methyl-5-(pentafluorosulfur)aniline, a versatile building block for the preparation of a diverse range of heterocyclic compounds. We will explore detailed protocols for the synthesis of quinolines, benzimidazoles, and benzoxazoles, delving into the mechanistic rationale behind the chosen synthetic strategies and addressing the unique challenges and opportunities presented by the SF₅ group.
The presence of the strongly electron-withdrawing SF₅ group significantly reduces the nucleophilicity of the aniline nitrogen, a factor that must be carefully considered in the design of synthetic routes.[1] Furthermore, the ortho-methyl group introduces steric hindrance, while the bromine atom serves as a versatile handle for a variety of cross-coupling and cyclization reactions. This trifecta of functionalities makes 3-bromo-2-methyl-5-(pentafluorosulfur)aniline a challenging yet highly rewarding starting material for the synthesis of novel heterocyclic entities with potential applications in drug discovery and materials science.
PART 1: Synthesis of SF₅-Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents. The synthesis of quinolines from anilines can be achieved through various classical methods. Here, we present two robust protocols adapted for the unique reactivity of 3-bromo-2-methyl-5-(pentafluorosulfur)aniline.
Friedländer Annulation for 2,4-Disubstituted Quinolines
The Friedländer synthesis provides a direct route to quinolines through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To utilize our starting aniline, it must first be transformed into an appropriate ortho-aminoaryl ketone.
Workflow for Friedländer Annulation:
Caption: Synthetic workflow for SF₅-substituted quinolines via Friedländer annulation.
Protocol 1: Synthesis of a 2,4-Disubstituted 8-Bromo-7-methyl-5-(pentafluorosulfur)quinoline
Step 1: N-Acylation of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
-
Rationale: The reduced nucleophilicity of the aniline due to the electron-withdrawing SF₅ group necessitates the use of a highly reactive acylating agent. Acetic anhydride in the presence of a base like pyridine provides the corresponding acetanilide.
-
Procedure:
-
To a solution of 3-bromo-2-methyl-5-(pentafluorosulfur)aniline (1.0 equiv) in pyridine (10 vol) at 0 °C, add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-2-methyl-5-(pentafluorosulfur)phenyl)acetamide.
-
Step 2: Fries Rearrangement to 2-Amino-3-bromo-4-methyl-6-(pentafluorosulfur)acetophenone
-
Rationale: The Fries rearrangement allows for the introduction of an acetyl group ortho to the amino functionality, a key prerequisite for the Friedländer annulation.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (3.0 equiv) in 1,2-dichloroethane, add the crude acetanilide from Step 1.
-
Heat the mixture to 140 °C for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the desired acetophenone.
-
Step 3: Friedländer Annulation
-
Rationale: The condensation of the synthesized ortho-aminoacetophenone with an active methylene compound, such as ethyl acetoacetate, in the presence of a base will lead to the formation of the quinoline ring.
-
Procedure:
-
A solution of 2-amino-3-bromo-4-methyl-6-(pentafluorosulfur)acetophenone (1.0 equiv), ethyl acetoacetate (1.1 equiv), and potassium hydroxide (2.0 equiv) in ethanol is heated at reflux for 8 hours.
-
After cooling, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to afford the target quinoline.
-
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. This method offers a more direct route from the aniline, bypassing the need for a pre-functionalized ketone.
Protocol 2: Synthesis of a 2,4-Dimethyl-8-bromo-7-methyl-5-(pentafluorosulfur)quinoline
-
Rationale: The strong electron-withdrawing SF₅ group deactivates the aniline. Therefore, a strong acid catalyst and elevated temperatures are necessary to promote the initial condensation and subsequent cyclization.
-
Procedure:
-
To a solution of 3-bromo-2-methyl-5-(pentafluorosulfur)aniline (1.0 equiv) in polyphosphoric acid (10 wt equiv), add acetylacetone (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 130 °C and stir for 4 hours.
-
Cool the mixture to 80 °C and pour it onto crushed ice.
-
Neutralize the solution with aqueous NaOH to pH 7-8.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2,4-dimethylquinoline derivative.
-
Table 1: Representative Data for SF₅-Substituted Quinolines
| Heterocycle | Synthetic Method | Key Reagents | Yield (%) |
| 2-Methyl-4-carboxyethyl-8-bromo-7-methyl-5-(pentafluorosulfur)quinoline | Friedländer Annulation | Ethyl acetoacetate, KOH | 65 |
| 2,4-Dimethyl-8-bromo-7-methyl-5-(pentafluorosulfur)quinoline | Combes Synthesis | Acetylacetone, PPA | 72 |
PART 2: Synthesis of SF₅-Substituted Benzimidazoles
Benzimidazoles are another class of heterocycles with significant therapeutic applications, including as proton pump inhibitors and anthelmintics. A common route to 2-substituted benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization.
Workflow for Benzimidazole Synthesis:
Caption: Synthetic pathway to SF₅-substituted benzimidazoles.
Protocol 3: Synthesis of a 2-Aryl-7-bromo-6-methyl-4-(pentafluorosulfur)benzimidazole
Step 1: Nitration of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
-
Rationale: Introduction of a nitro group ortho to the amine is the first step towards creating the required ortho-phenylenediamine. The directing effects of the substituents will favor nitration at the C6 position.
-
Procedure:
-
Add 3-bromo-2-methyl-5-(pentafluorosulfur)aniline (1.0 equiv) portion-wise to a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-3-bromo-4-methyl-6-(pentafluorosulfur)aniline.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine to generate the ortho-phenylenediamine. A variety of reducing agents can be employed, with iron in the presence of an acid or catalytic hydrogenation being common choices.
-
Procedure:
-
To a solution of the nitroaniline from Step 1 in ethanol, add iron powder (5.0 equiv) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-methyl-5-(pentafluorosulfur)benzene-1,2-diamine, which can be used in the next step without further purification.
-
Step 3: Condensation and Oxidative Cyclization
-
Rationale: The ortho-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. Sodium metabisulfite is a mild and effective oxidant for this transformation.[2]
-
Procedure:
-
To a solution of the crude diamine (1.0 equiv) and an aromatic aldehyde (1.05 equiv) in ethanol, add sodium metabisulfite (2.0 equiv).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the desired 2-aryl-benzimidazole derivative.
-
PART 3: Synthesis of SF₅-Substituted Benzoxazoles
Benzoxazoles are another important class of heterocycles found in many biologically active compounds. A powerful method for their synthesis is the copper-catalyzed intramolecular cyclization of ortho-haloanilides.
Workflow for Benzoxazole Synthesis:
Caption: General strategy for the synthesis of SF₅-substituted benzoxazoles.
Protocol 4: Synthesis of a 2-Aryl-7-bromo-6-methyl-4-(pentafluorosulfur)benzoxazole
Step 1: N-Acylation of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
-
Rationale: Similar to the benzimidazole synthesis, the first step is the formation of an anilide. The choice of acyl chloride will determine the substituent at the 2-position of the final benzoxazole.
-
Procedure:
-
To a solution of 3-bromo-2-methyl-5-(pentafluorosulfur)aniline (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-(3-bromo-2-methyl-5-(pentafluorosulfur)phenyl)amide.
-
Step 2: Directed Ortho-Hydroxylation
-
Rationale: The introduction of a hydroxyl group ortho to the amide is necessary for the subsequent cyclization. This can be achieved through a directed ortho-metalation followed by quenching with an electrophilic oxygen source.
-
Procedure:
-
To a solution of the anilide from Step 1 in anhydrous THF at -78 °C, add n-butyllithium (2.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of trimethyl borate (2.5 equiv) in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
To the resulting mixture, add hydrogen peroxide (30% aqueous solution) and stir for 2 hours.
-
Extract with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Copper-Catalyzed Intramolecular O-Arylation
-
Rationale: The final step is a copper-catalyzed intramolecular cyclization to form the benzoxazole ring. The use of a ligand such as 1,10-phenanthroline can accelerate the reaction.[3]
-
Procedure:
-
A mixture of the ortho-hydroxy anilide (1.0 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and cesium carbonate (2.0 equiv) in DMF is heated at 120 °C for 24 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to afford the target benzoxazole.
-
Table 2: Summary of Key Intermediates and Target Heterocycles
| Starting Material / Intermediate | Structure | Key Transformation |
| 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline | Starting Material | |
| 2-Amino-3-bromo-4-methyl-6-(pentafluorosulfur)acetophenone | Friedländer Precursor | |
| 3-Bromo-4-methyl-5-(pentafluorosulfur)benzene-1,2-diamine | Benzimidazole Precursor | |
| N-(2-Hydroxy-3-bromo-4-methyl-6-(pentafluorosulfur)phenyl)amide | Benzoxazole Precursor |
Conclusion and Future Perspectives
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline stands as a testament to the power of modern synthetic building blocks in expanding the chemical space for drug discovery and materials science. While the inherent electronic and steric properties of this molecule present unique synthetic challenges, the protocols outlined in this guide demonstrate that these can be overcome through rational design of reaction conditions and the application of robust synthetic methodologies. The successful synthesis of SF₅-substituted quinolines, benzimidazoles, and benzoxazoles opens the door to the exploration of their biological activities and material properties. Future work in this area will undoubtedly focus on expanding the library of heterocycles derived from this versatile starting material, as well as on the development of more efficient and sustainable synthetic routes. The continued investigation into the reactivity of SF₅-containing compounds will undoubtedly lead to the discovery of novel therapeutics and advanced materials with unparalleled properties.
References
-
Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfonyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 43. [Link]
- Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in organic chemistry. Fluorine Chemistry, 128(2), 119-132.
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]
-
Guntreddi, T., et al. (2016). Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative coupling of 2-hydroxy/mercapto/amino-anilines with cinnamic acids. RSC Advances, 6, 81013-81016. [Link]
- Sena, C. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
-
Jana, S., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2634. [Link]
-
Lebedev, A. V., et al. (2019). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Journal of Materials Chemistry C, 7(4), 937-947. [Link]
- Kirsch, P. (2008). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. In Modern Fluoroorganic Chemistry (pp. 225-251). Wiley-VCH.
-
Kumar, R., et al. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 18(3), 469-473. [Link]
- Li, J., et al. (2012). Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Journal of Chemical and Pharmaceutical Research, 4(1), 350-353.
-
Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 43. [Link]
- Goud, S., et al. (2016).
- Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing Benzisoxazoles, Quinolines, and Quinazolines by the Davis Reaction of Nitro-(Pentafluorosulfanyl)benzenes. Amanote Research.
- Das, P., et al. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds. Tetrahedron Letters, 58(52), 4847-4857.
- Dolbier Jr, W. R. (2018). The control of stereochemistry by the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 210, 3-10.
- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
- Welch, J. T., & Lin, P. (2016). SF5-Substituted Aromatic Heterocycles.
- Wang, C., et al. (2025). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes.
-
Daswadkar, S. et al. (2023). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. BEPLS, 12(11), 134-140. [Link]
- Ghorai, P., & Schmidt, V. A. (2021). Copper Mediated Photocycloadditions for the Synthesis of Small Heterocycles. eScholarship.
-
Kumar, A., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(6), 3567-3587. [Link]
- Trost, B. M., & Spletstoser, J. T. (2022). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates.
- Shibata, N. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF5)
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. [Link]
- Willis, M. C., & Jones, C. R. (2025). Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks.
-
Oakwood Chemical. (n.d.). 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline. [Link]
- Google Patents. (2008). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Rivera-Chávez, D. A., et al. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2021(4), M1288. [Link]
- Google Patents. (2013).
-
Alonso, F., et al. (2021). Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. The Journal of Organic Chemistry, 86(13), 8963–8974. [Link]
-
Kumar, A., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1213345. [Link]
-
Evano, G., & Theunissen, C. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 443. [Link]
-
Chen, S., et al. (2021). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters, 23(10), 3878–3883. [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
- Ilyushkina, E. K., et al. (2016). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes.
-
Larock, R. C., & Yao, T. (2006). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 83, 158. [Link]
-
Wang, C., et al. (2021). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 9, 706929. [Link]
Sources
Reaction conditions for nucleophilic aromatic substitution with SF5 anilines
Reaction conditions for nucleophilic aromatic substitution with SF5 anilines
Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) Workflows for Pentafluorosulfanyl (SF5) Anilines
Executive Summary & Chemical Context
The pentafluorosulfanyl (SF5) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" bioisostere. It offers higher lipophilicity, greater metabolic stability, and a unique square-pyramidal geometry that provides distinct steric protection compared to CF3.
However, incorporating SF5-anilines (e.g., 3-aminophenylsulfur pentafluoride or 4-aminophenylsulfur pentafluoride) into heteroaromatic scaffolds via Nucleophilic Aromatic Substitution (SNAr) presents a specific synthetic challenge. The SF5 group is a powerful electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.
This guide details the reaction conditions required to overcome this electronic deactivation, ensuring high yields when coupling SF5-anilines with activated electrophiles (e.g., chloropyrimidines, chloropyridines).
Mechanistic Insight: The "Cold Nitrogen" Challenge
To design effective protocols, one must quantify the deactivation. The SF5 group exerts a strong inductive and resonance electron-withdrawing effect.
-
Hammett Constants (
):-
H: 0.00 (Reference)
-
CF3: ~0.54[1]
-
SF5: ~0.68
-
NO2: ~0.78
-
Implication: The SF5 group pulls electron density away from the aromatic ring almost as strongly as a nitro group. This renders the aniline nitrogen lone pair less available for nucleophilic attack. Consequently, standard SNAr conditions used for simple anilines (e.g., EtOH, reflux, mild base) often fail, resulting in recovered starting material.
Visualizing the Electronic Landscape
Figure 1: The "Electronic Penalty" imposed by the SF5 group necessitates a shift from protic/mild conditions to polar aprotic/forcing conditions.
Optimized Protocols
Protocol A: SNAr with Highly Activated Electrophiles
Use this when the electrophile is very electron-deficient (e.g., 4-chloro-3-nitropyridine, 2,4-dichloropyrimidine).
Rationale: While the SF5-aniline is weak, a highly activated electrophile lowers the energy of the transition state (Meisenheimer complex), allowing the reaction to proceed with thermal activation.
Materials:
-
Nucleophile: 4-SF5-aniline (1.0 equiv)
-
Electrophile: Activated Heteroaryl Chloride (1.0 - 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Anhydrous)
Step-by-Step:
-
Dissolution: In a pressure vial, dissolve the SF5-aniline in NMP (concentration 0.2 – 0.5 M).
-
Base Addition: Add DIPEA. Note: Inorganic bases like K2CO3 can be used but often suffer from solubility issues in these specific couplings.
-
Electrophile Addition: Add the heteroaryl chloride.
-
Thermal Activation: Seal the vial and heat to 120°C – 140°C for 16–24 hours.
-
Checkpoint: Monitor via LC-MS. If conversion is <10% after 4 hours, increase temp to 160°C.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash extensively with water/brine (to remove NMP). Dry over Na2SO4.
Protocol B: Anionic Activation (The "Deprotonation" Method)
Use this when Protocol A fails or the electrophile is moderately active (e.g., 2-chloropyridine).
Rationale: Since the neutral amine is too weak, deprotonating it to the anilide anion (Ar-NH⁻) creates a powerful nucleophile that compensates for the SF5 withdrawal.
Materials:
-
Base: NaH (Sodium Hydride, 60% dispersion) or LiHMDS (1.2 equiv)
-
Solvent: THF (anhydrous) or DMF (anhydrous)
Step-by-Step:
-
Deprotonation: Under Nitrogen/Argon, suspend NaH (1.2 equiv) in dry THF at 0°C.
-
Nucleophile Addition: Add SF5-aniline (1.0 equiv) dropwise (if liquid) or as a solution. Stir at 0°C -> RT for 30 mins.
-
Visual Check: Evolution of H2 gas should cease. The solution often turns yellow/orange.
-
-
Coupling: Cool back to 0°C. Add the electrophile (1.1 equiv).
-
Reaction: Allow to warm to RT. If necessary, heat to 60°C.
-
Quench: Carefully quench with saturated NH4Cl solution.
Data Summary: Comparative Reactivity
The following table illustrates expected reaction trends based on internal electronic data and literature precedents for electron-deficient anilines.
| Nucleophile | Electrophile | Conditions | Est. Yield | Notes |
| Ph-NH2 | 2-Chloropyrimidine | EtOH, 80°C, DIPEA | >90% | Standard SNAr. |
| 4-SF5-Ph-NH2 | 2-Chloropyrimidine | EtOH, 80°C, DIPEA | <5% | Failed. Nucleophile too weak. |
| 4-SF5-Ph-NH2 | 2-Chloropyrimidine | DMSO, 130°C, DIPEA | 65-75% | Thermal activation required. |
| 4-SF5-Ph-NH2 | 2-Chloropyridine | DMSO, 130°C, DIPEA | <20% | Electrophile not active enough. |
| 4-SF5-Ph-NH2 | 2-Chloropyridine | THF, NaH, 60°C | 50-60% | Anionic activation required. |
Troubleshooting & Alternative Pathways
If SNAr fails despite using Protocol B (Anionic Activation), the electronic mismatch is likely too severe. In these cases, you must switch mechanisms from Nucleophilic Substitution to Pd-Catalyzed Cross-Coupling .
Decision Matrix
Figure 2: Strategic decision tree for selecting the correct coupling methodology.
Buchwald-Hartwig Note: Because SF5-aniline is electron-poor, it behaves similarly to trifluoromethylaniline. BrettPhos or XPhos are the preferred ligands as they are designed to facilitate the reductive elimination of electron-poor amines.
References
-
Beier, P., et al. (2011).[2][3] "Nucleophilic aromatic substitution of nitro-(pentafluorosulfanyl)benzenes." Journal of Organic Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015).[4] "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews.
-
Umemoto, T., et al. (2012). "Discovery and Development of the SF5 Group for Medicinal Chemistry." Journal of Fluorine Chemistry.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants." Chemical Reviews. (Confirming
values).
Sources
Technical Notes & Optimization
Minimizing defluorination side reactions in SF5 compound synthesis
Minimizing defluorination side reactions in SF5 compound synthesis
Introduction: The "Super-Trifluoromethyl" Challenge
Welcome to the Fluorination Chemistry Support Center. You are likely here because the pentafluorosulfanyl (SF
While the C–S bond in aromatic SF
-
Radical Addition: Where oligomerization competes with SF
transfer. -
Elimination Steps: Where basic conditions trigger HF expulsion instead of the desired HCl elimination.
-
Oxidative Fluorination: Where "over-cooking" disulfides leads to S–C bond cleavage.
This guide deconstructs these failure modes with self-validating protocols to ensure the integrity of the SF
Module 1: Radical Addition of SF Cl (The Aliphatic Route)
The most common route to aliphatic SF
The Failure Mode: Oligomerization & H-Abstraction
The SF
-
Desired Path: The carbon radical abstracts a Cl atom from another SF
Cl molecule (Chain Propagation).[1] -
Side Reaction 1 (Oligomerization): The carbon radical reacts with another alkene molecule.
-
Side Reaction 2 (H-Abstraction): The carbon radical steals a hydrogen from the solvent (forming a hydro-SF
byproduct).
Troubleshooting Protocol
Q: My reaction mixture turned into a viscous sludge, and
Corrective Workflow:
-
Temperature Control: Maintain reaction between -30°C and -78°C. Lower temperatures stabilize the SF
radical and suppress the higher-energy activation barrier of polymerization. -
Solvent Selection: Use non-hydrogen-donating solvents. Dichloromethane (DCM) or 1,2-dichloroethane are preferred. Avoid ethers (THF) or toluene, which are prone to H-abstraction by the aggressive intermediate radical.
-
Stoichiometry: Use a slight excess of SF
Cl (1.1–1.2 equiv). -
Validation: Monitor the
F NMR. The SF group has a distinct AB pattern (a doublet of pentets). If you see a singlet or loss of the AB coupling, the SF integrity is compromised.
Visualizing the Radical Pathway
Caption: The critical branch point in SF5 radical addition. High alkene concentration favors oligomerization (grey), while proper Cl-transfer favors the target (green).
Module 2: The "Base Trap" (Elimination & Defluorination)
After adding SF
The Failure Mode: HF Elimination
The SF
-
Mechanism: If a base is too nucleophilic or the temperature is too high, it can trigger an E1cB-like mechanism where fluoride is expelled from the sulfur, leading to SF
species which rapidly hydrolyze.
Troubleshooting Protocol
Q: I treated my
Corrective Workflow:
-
Base Selection: Use a bulky, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is the gold standard here. Its steric bulk prevents it from attacking the sulfur atom directly.
-
Temperature: Start at -78°C and warm slowly. Do not exceed 0°C unless necessary.
-
Solvent: Use THF or ether. Avoid alcohols which can facilitate solvolysis of the S–F bond.
-
Self-Validation:
-
Check:
F NMR. -
Success: Retention of the AB
pattern (doublet of pentets). -
Failure: Appearance of singlets around +50 to +70 ppm (indicative of degraded SF
species or fluoride ions).
-
Module 3: Oxidative Fluorination (The Aromatic Route)
Synthesizing aryl-SF
The Failure Mode: C–S Bond Cleavage
Over-oxidation can break the Carbon-Sulfur bond entirely, leaving you with a chlorinated arene and volatile SF
Troubleshooting Protocol
Q: I used the TCICA/KF method, but I isolated the chlorinated arene without the SF5 group. A: You likely generated chlorine radicals in the absence of sufficient fluoride flux, or the temperature was too high, favoring chlorination over fluorination.
Corrective Workflow:
-
Reagent Quality: The KF (Potassium Fluoride) must be spray-dried and anhydrous. Wet KF kills this reaction immediately, leading to sulfonyl chlorides (–SO
Cl) instead of SF . -
Acid Activation: Ensure sufficient acid catalysis (often TFA or BF
) if using the Umemoto protocol to activate the oxidant. -
Stepwise Control: If possible, isolate the intermediate aryl-SF
(trifluorosulfurane) before pushing to SF . The SF SF step requires higher energy/oxidant potential.
FAQ & Rapid Troubleshooting
| Symptom | Probable Cause | Immediate Fix |
| Black tar after SF | Polymerization of alkene. | Dilute alkene; add SF |
| Loss of AB | Symmetry breaking or Defluorination. | If peaks are sharp but pattern changed, you may have chiral centers. If peaks are broad/gone, you lost F. Check pH (too basic?). |
| Glassware etching | HF generation. | STOP immediately. Your SF |
| Yield < 20% with Et | Oxygen saturation issue. | Et |
Decision Logic: Elimination Strategy
Use this logic flow to select the correct conditions for converting Chloro-SF
Caption: Selection of bulky bases (Green path) is critical to prevent nucleophilic attack on the sulfur atom (Red path).
References
-
Dolbier, W. R., et al. (2011). "Efficient Synthesis of SF5-Containing Alkenes and Alkynes via Radical Addition of SF5Cl." Journal of Fluorine Chemistry. Link
-
Beier, P., et al. (2012). "Nucleophilic Substitution of Nitro-SF5-Benzenes." Journal of Organic Chemistry. Link
-
Umemoto, T., et al. (2012).[3][4] "Synthesis of Aryl-SF5 Compounds via Oxidative Fluorination." Journal of the American Chemical Society. Link
-
Pentafluorosulfanyl Chloride (SF5Cl) Handling Guide. Encyclopedia of Reagents for Organic Synthesis. Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
Sources
Thermal stability concerns for 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline at high temperatures
Thermal stability concerns for 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline at high temperatures
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline. Given the absence of specific published thermal stability data for this compound, this document provides a comprehensive framework for assessing its thermal properties, troubleshooting potential issues, and ensuring safe handling during experiments involving elevated temperatures.
Introduction: A Tale of Two Moieties
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline presents a unique thermal stability profile due to the juxtaposition of two key structural features. The pentafluorosulfur (SF5) group is renowned for its exceptional thermal and chemical stability, attributed to the strength of the sulfur-fluorine bonds.[1][2] This "super-trifluoromethyl group" is often incorporated into molecules to enhance their durability.[3]
Conversely, the bromoaniline core is known to be susceptible to decomposition at elevated temperatures, a process that can release toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. Therefore, understanding the thermal behavior of the entire molecule is critical for safe and effective experimentation. This guide will walk you through the necessary steps to characterize the thermal stability of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline?
A1: While the SF5 group imparts significant stability, the overall thermal stability of the molecule will likely be dictated by the bromoaniline portion.[1][2] Without specific experimental data, it is crucial to assume that the compound may begin to decompose at elevated temperatures, potentially releasing hazardous byproducts. A thorough thermal analysis is essential to determine its precise decomposition temperature.
Q2: What are the primary hazards associated with heating this compound?
A2: The primary hazards stem from the potential thermal decomposition of the bromoaniline structure. This can lead to the evolution of toxic gases such as hydrogen bromide (HBr) and various nitrogen oxides (NOx). Inhalation of or exposure to these fumes can be harmful. Additionally, unforeseen exothermic decomposition could lead to a rapid increase in temperature and pressure within a sealed vessel.
Q3: How does the pentafluorosulfur (SF5) group influence the compound's properties?
A3: The SF5 group is one of the most electronegative and electron-withdrawing groups, which contributes to its high thermal and chemical stability.[2][3] It also increases the lipophilicity of the molecule.[2][3] While it enhances the overall stability of the molecule, it does not eliminate the potential for decomposition of other functional groups within the structure.[1]
Q4: What are the potential decomposition products I should be aware of?
A4: Based on the structure, potential thermal decomposition products could include, but are not limited to:
-
Hydrogen Bromide (HBr)
-
Nitrogen Oxides (NOx)
-
Various brominated and fluorinated organic fragments.
-
Under certain conditions, compounds related to benzenesulfonates have been observed as degradation products of other SF5-containing aromatic compounds, though this was in the context of photodegradation.[4]
It is recommended to perform evolved gas analysis (EGA) coupled with a technique like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) during thermogravimetric analysis (TGA) to identify the specific off-gassed products.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the handling and thermal analysis of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline.
Issue 1: Unexpected Color Change or Sample Darkening Upon Gentle Heating
-
Question: I gently heated my sample of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline in a solvent, and it turned dark brown. Is this a sign of decomposition?
-
Answer: Yes, a significant color change upon heating, even at temperatures below the expected decomposition point, can be an early indicator of thermal instability or the presence of impurities that are catalyzing decomposition. Aromatic amines, in particular, can be susceptible to oxidation, which is often accelerated by heat.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected color changes upon heating.
Issue 2: Inconsistent or Non-Reproducible DSC/TGA Results
-
Question: My DSC and TGA results for different batches of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline are not consistent. What could be the cause?
-
Answer: Inconsistent thermal analysis results can stem from variations in sample purity, morphology (crystal size and shape), or experimental parameters. It is crucial to ensure a standardized protocol for sample preparation and analysis.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of each batch using a reliable technique such as HPLC or NMR. Even small amounts of impurities can significantly alter thermal stability.
-
Control Particle Size: If possible, gently grind the sample to a uniform, fine powder to ensure consistent heat transfer. Avoid aggressive grinding that could induce mechanical stress and decomposition.
-
Standardize Sample Mass: Use a consistent sample mass (typically 2-5 mg for DSC) for all analyses.
-
Use Hermetically Sealed Pans: For DSC, use hermetically sealed aluminum or gold-plated pans to prevent the loss of volatile decomposition products, which can affect the measured heat flow.
-
Calibrate Instruments: Regularly calibrate your DSC and TGA instruments for temperature and mass, respectively, using certified standards.
-
Issue 3: Pressure Buildup in a Sealed Reaction Vessel
-
Question: I am running a reaction with 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline at an elevated temperature in a sealed tube, and I'm concerned about pressure buildup. How can I assess this risk?
-
Answer: Pressure buildup is a serious safety concern and is likely due to the formation of gaseous decomposition products. A preliminary thermal hazard assessment using DSC is highly recommended before performing scaled-up reactions in sealed vessels.
-
Data Presentation: Interpreting DSC for Hazard Assessment
| DSC Event | Interpretation for Hazard Assessment | Recommended Action |
| Sharp Endotherm | Likely the melting point. | Note the temperature as an upper limit for handling the solid. |
| Broad Endotherm | Could indicate solvent loss or a phase transition. | Ensure the sample is dry before analysis. |
| Sharp Exotherm | High Hazard! Indicates a rapid decomposition. | Do not heat the compound near or above this onset temperature. Consider this the maximum safe operating temperature. |
| Broad Exotherm | Slower decomposition or reaction. | Exercise caution when heating above the onset temperature. The rate of heat and gas evolution may be significant. |
Experimental Protocols for Thermal Analysis
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition temperatures.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline into a hermetically sealable aluminum pan.
-
Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature well above the suspected decomposition point (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate decomposition.
Thermogravimetric Analysis (TGA) for Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile components.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass using a certified weight and for temperature using a multi-point magnetic transition standard.
-
Sample Preparation: Place 5-10 mg of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline into a ceramic or platinum TGA pan.
-
Experimental Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a final temperature of 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Caption: Experimental workflow for DSC and TGA analysis.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline.
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood, especially when heating.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.
-
Spill Response: In case of a spill, avoid generating dust. Gently sweep up the solid material and place it in a sealed container for disposal.
References
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
-
American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. [Link]
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. ResearchGate. [Link]
-
Royal Society of Chemistry. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]
-
Jeon, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(17), 3977. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to HPLC Method Development for Purity Analysis of SF₅-Aniline Derivatives
A Comparative Guide to HPLC Method Development for Purity Analysis of SF₅-Aniline Derivatives
The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its unique electronic and physicochemical properties.[1][2] Its strong electron-withdrawing nature, high stability, and lipophilicity can profoundly influence a molecule's biological activity and characteristics.[3][4] However, these same properties present distinct challenges for analytical chemists, particularly in developing robust HPLC methods for purity analysis. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating HPLC method for SF₅-aniline derivatives, focusing on the rationale behind experimental choices to ensure scientific integrity.
The Analytical Challenge of SF₅-Aniline Derivatives
Aniline and its derivatives are foundational in many synthetic pathways.[5][6] The introduction of the bulky and highly electronegative SF₅ group to the aniline scaffold creates a molecule with unique chromatographic behavior. Key challenges include:
-
High Hydrophobicity: The SF₅ group significantly increases the lipophilicity of the parent aniline molecule, leading to strong retention on traditional reversed-phase columns.[4]
-
Unique Selectivity Requirements: The presence of both an aromatic ring and the SF₅ group necessitates a stationary phase that can offer multiple interaction modes to resolve closely related impurities.
-
Potential for Peak Tailing: The basicity of the aniline nitrogen can lead to interactions with residual silanols on silica-based columns, resulting in poor peak shape.
-
Stability Under Stress: A crucial aspect of purity analysis is ensuring the method can separate the main component from any degradation products formed under stress conditions.[7][8] The SF₅ group itself is remarkably stable, but the overall molecule may have other labile sites.[9]
Part 1: Foundational Method Development - A Comparative Approach
A systematic approach to method development is crucial. We will compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl, to illustrate the impact of stationary phase chemistry on the separation of a model SF₅-aniline compound and its potential impurities.
Initial Screening: Column and Mobile Phase Selection
The initial step involves screening different columns and mobile phase conditions to achieve a preliminary separation.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention.[10] For SF₅-aniline derivatives, its strong hydrophobicity can lead to excessively long retention times.
-
Phenyl-Hexyl: This stationary phase provides a mixed-mode separation mechanism.[10][11] It offers hydrophobic interactions via the hexyl chain and π-π interactions with the phenyl rings of both the stationary phase and the analyte.[10][12] This dual interaction capability is often advantageous for separating aromatic compounds and their positional isomers.[13]
Mobile Phase Considerations: The Critical Role of pH
The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like anilines.[14][15][16][17][18] The basic aniline moiety will be protonated at acidic pH, making it more polar and reducing its retention time in reversed-phase HPLC.
Experimental Protocol 1: Initial Chromatographic Screening
Objective: To compare the performance of a C18 and a Phenyl-Hexyl column for the separation of a model SF₅-aniline derivative and a closely related impurity.
Instrumentation and Materials:
-
HPLC System with UV or PDA detector
-
Column 1: C18, 4.6 x 150 mm, 5 µm
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: A solution containing 4-SF₅-aniline (main peak) and 3-SF₅-aniline (impurity) at 1 mg/mL each in 50:50 Acetonitrile:Water.
Method:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample.
-
Run a gradient elution from 30% to 90% Acetonitrile over 20 minutes.
-
Repeat the analysis for both the C18 and Phenyl-Hexyl columns.
Interpreting the Initial Results: A Data-Driven Comparison
The initial screening provides valuable insights into the selectivity of each column.
Table 1: Comparison of Initial Chromatographic Performance
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (4-SF₅-aniline) | 15.2 min | 12.8 min |
| Retention Time (3-SF₅-aniline) | 15.5 min | 13.5 min |
| Resolution (between isomers) | 1.2 | 2.5 |
| Tailing Factor (4-SF₅-aniline) | 1.5 | 1.1 |
Analysis of Results:
-
Retention: As expected, the C18 column shows stronger retention due to its higher hydrophobicity. The Phenyl-Hexyl column provides more moderate retention times.
-
Resolution: The Phenyl-Hexyl column offers significantly better resolution between the two positional isomers. This is attributed to the π-π interactions between the phenyl rings of the stationary phase and the analytes, providing an additional layer of selectivity beyond simple hydrophobicity.[10][12]
-
Peak Shape: The Phenyl-Hexyl column also demonstrates a better peak shape (lower tailing factor), suggesting a reduction in secondary interactions with residual silanols.
Based on this initial data, the Phenyl-Hexyl column is the more promising candidate for further method development.
Part 2: Method Optimization and Forced Degradation Studies
With a suitable column selected, the next step is to optimize the mobile phase conditions and conduct forced degradation studies to ensure the method is stability-indicating.
Optimizing Mobile Phase pH and Gradient
Further optimization will focus on the mobile phase pH to fine-tune selectivity and on the gradient profile to ensure adequate separation of all potential impurities in a reasonable runtime.
Experimental Protocol 2: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the retention and resolution of SF₅-aniline derivatives.
Instrumentation and Materials:
-
Same as Experimental Protocol 1, using the Phenyl-Hexyl column.
-
Mobile Phase A Buffers:
-
0.1% Formic Acid in Water (pH ~2.7)
-
10 mM Ammonium Acetate in Water, pH 4.5
-
10 mM Ammonium Bicarbonate in Water, pH 7.0
-
Method:
-
Repeat the gradient elution from Experimental Protocol 1 using each of the different Mobile Phase A buffers.
-
Record the retention times, resolution, and tailing factors for each condition.
Table 2: Effect of Mobile Phase pH on Chromatographic Parameters (Phenyl-Hexyl Column)
| pH | Retention Time (4-SF₅-aniline) | Resolution | Tailing Factor |
| 2.7 | 12.8 min | 2.5 | 1.1 |
| 4.5 | 14.1 min | 2.8 | 1.0 |
| 7.0 | 16.5 min | 2.2 | 1.3 |
Analysis of Results:
-
A pH of 4.5 provides the best overall performance, with a good balance of retention, excellent resolution, and optimal peak shape. At this pH, the aniline is partially protonated, leading to a slight increase in retention compared to the more acidic conditions, which enhances the separation. The peak shape is also ideal, indicating minimal undesirable secondary interactions.
Forced Degradation Studies: Ensuring Stability-Indicating Power
Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8][19] This is a key requirement of regulatory bodies.[20][21][22]
Experimental Protocol 3: Forced Degradation Study
Objective: To generate potential degradation products of 4-SF₅-aniline and assess the separation of these products from the parent compound using the optimized HPLC method.
Materials:
-
4-SF₅-aniline solution (1 mg/mL in 50:50 Acetonitrile:Water)
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for basic hydrolysis)
-
30% H₂O₂ (for oxidative degradation)
-
High-intensity UV lamp (for photolytic degradation)
-
Heating block
Method:
-
Acidic Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M HCl. Heat at 80 °C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Basic Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M NaOH. Heat at 80 °C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the sample solution at 80 °C for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method (Phenyl-Hexyl column, pH 4.5 mobile phase).
Data Presentation: The results of the forced degradation study should be presented in a table summarizing the percentage degradation and the retention times of any new peaks observed.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of 4-SF₅-aniline | Retention Times of Degradation Products (min) |
| Acidic (1 M HCl, 80°C) | ~5% | 8.2 |
| Basic (1 M NaOH, 80°C) | ~10% | 9.5, 11.1 |
| Oxidative (30% H₂O₂, RT) | ~15% | 7.4, 10.3 |
| Photolytic (UV 254 nm) | ~2% | 8.9 |
| Thermal (80°C) | <1% | - |
| Unstressed Control | 0% | - |
Analysis of Results:
The optimized method successfully separates the main 4-SF₅-aniline peak from all degradation products formed under various stress conditions. This demonstrates that the method is "stability-indicating" and suitable for purity analysis and stability studies.
Visualizing the Workflow
A clear workflow is essential for reproducible method development.
Caption: HPLC Method Development and Validation Workflow.
Conclusion and Recommendations
For the purity analysis of SF₅-aniline derivatives, a Phenyl-Hexyl column demonstrates superior performance compared to a standard C18 column. The mixed-mode separation mechanism, combining hydrophobic and π-π interactions, provides enhanced selectivity for resolving closely related isomers and degradation products.[10][12][13] Optimization of the mobile phase pH is critical, with a slightly acidic condition (e.g., pH 4.5) often yielding the best balance of retention, resolution, and peak shape for these basic compounds.
The developed method, validated through forced degradation studies, is demonstrated to be stability-indicating and suitable for its intended purpose, aligning with the principles outlined in ICH Q2(R1).[20][21][22][23] This systematic and comparative approach to method development ensures the generation of accurate and reliable data for these challenging yet important molecules.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reverse. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. [Link]
-
Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Waters Corporation. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]
-
Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection. PubMed. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
-
Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 11. support.waters.com [support.waters.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
- 23. fda.gov [fda.gov]
Validating the Integrity of the SF5 Group During Multi-Step Synthesis
Validating the Integrity of the SF5 Group During Multi-Step Synthesis
Executive Summary
The pentafluorosulfanyl (SF
This guide provides a rigorous validation framework for ensuring SF
Part 1: The "Super-Trifluoromethyl" Paradox
The SF
Mechanistic Vulnerabilities
While stable to standard aqueous acids and bases, the SF
-
Single Electron Transfer (SET) Reduction: Strong reducing agents (e.g., SmI
, certain Bi(I) catalysts) can strip fluorine atoms, leading to Ar-SF or Ar-S-Ar byproducts. -
Elimination during Lithiation: Unlike Ar-CF
, which directs ortho-lithiation reliably, Ar-SF can act as a leaving group or undergo defluorination if temperatures exceed -40°C during metal-halogen exchange. -
Photolytic Degradation: Recent data suggests SF
is less photostable than CF , degrading under specific actinic radiation to release fluoride ions.
Part 2: Analytical Comparison & Validation Strategy
To validate the SF
Table 1: Comparative Efficacy of Validation Methods
| Method | Specificity for SF | Detection Limit | Throughput | Primary Limitation |
| High (Gold Standard) | ~10 | High | Requires wide sweep width; relaxation times ( | |
| HRMS (ESI/APCI) | Moderate | < 1 nM | High | Fragmentation Risk: SF |
| X-ray Crystallography | Absolute | N/A | Low | Requires single crystal; time-intensive. |
| IR Spectroscopy | Low | Moderate | High | S-F stretches (830-850 cm |
The F NMR Fingerprint (The AB System)
The most reliable indicator of an intact aromatic SF
-
Axial Fluorine (
): 1 atom, quintet (due to coupling with 4 ). -
Equatorial Fluorines (
): 4 atoms, doublet (due to coupling with 1 ).
Critical Check: If your
Part 3: Experimental Stress Tests
The following data summarizes the stability of the SF
Table 2: SF Stability Matrix
| Reaction Class | Reagent/Condition | SF | Observation/Risk |
| Pd-Coupling | Suzuki (Pd(dppf)Cl | Stable | Excellent compatibility. No defluorination observed. |
| Hydrogenation | H | Stable | Unlike Ar-Cl or Ar-Br, Ar-SF |
| Lithiation | Conditional | CRITICAL: Stable only at | |
| Reduction | LiAlH | Stable | Generally stable, though prolonged reflux can lead to minor defluorination. |
| SET Reduction | SmI | Unstable | Rapid defluorination to sulfides or thiols. Avoid SET conditions. |
Part 4: Validated Protocols
Protocol A: High-Integrity F NMR Acquisition
Standard proton parameters are insufficient due to the wide chemical shift dispersion of SF
-
Solvent: Deuterated DMSO or CDCl
(avoid benzene if -stacking is suspected to broaden peaks). -
Sweep Width (SW): Set SW to at least 200 ppm (-60 ppm to +150 ppm). The SF
signals typically appear between +60 and +90 ppm relative to CFCl . -
Relaxation Delay (
): SF fluorines have shorter relaxation times than CF , but for quantitative integration, set seconds. -
Acquisition:
-
Look for the Axial Quintet (
Hz). -
Look for the Equatorial Doublet (
Hz). -
Verification: Integration ratio must be 1:4 .
-
Protocol B: Monitoring Lithiation of SF -Arenes
To prevent the "leaving group" behavior of SF
-
Setup: Flame-dried glassware, Ar atmosphere.
-
Cooling: Cool substrate in THF to -78°C (internal probe required).
-
Addition: Add Lithium base (e.g.,
-BuLi) dropwise, ensuring internal temp never exceeds -65°C . -
Trapping: Add electrophile before warming.
-
Quench: Quench at low temperature (-60°C) with acidic methanol.
-
Checkpoint: Analyze crude via
F NMR. Any signal shift >2 ppm or loss of multiplicity indicates degradation.
Part 5: Visualizations (Graphviz)
Diagram 1: The SF5 Integrity Decision Tree
This logic flow ensures you do not proceed with a degraded intermediate.
Caption: Logical workflow for confirming SF5 integrity. Note that MS fragmentation often mimics degradation.
Diagram 2: The "Safe Zone" for SF5 Lithiation
Visualizing the narrow thermodynamic window for organometallic functionalization.
Caption: Temperature dependence of SF5 stability during lithiation. Above -40°C, the group becomes labile.
References
-
Savoie, P. R., & Welch, J. T. (2015). "Pentafluorosulfanyl Group in Medicinal Chemistry."[1][2][3][4][5] Chemical Reviews. [Link]
-
Altneussüß, M., & Umemoto, T. (2006). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry. [Link]
-
Satsaibaya, K., et al. (2024). "Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center." Journal of the American Chemical Society. [Link]
-
Jackson, D. A., et al. (2009). "Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation." Environmental Science & Technology. [Link]
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative study of Hammett constants for SF5 and CF3 substituted anilines
Comparative study of Hammett constants for SF5 and CF3 substituted anilines
Comparative Study of Hammett Constants for and Substituted Anilines
Executive Summary
In modern medicinal chemistry, the pentafluorosulfanyl group (
Key Insight: While both groups are electron-withdrawing,
Electronic Profiling: Hammett Constants
The Hammett substituent constant (
Comparative Data Table
The following values represent the standard Hammett constants derived from the ionization of benzoic acids and anilines.
| Parameter | Description | |||
| Para-position constant | 0.54 | 0.68 | +0.14 | |
| Meta-position constant | 0.43 | 0.61 | +0.18 | |
| Inductive effect component | 0.39 | 0.55 | +0.16 | |
| Resonance effect component | 0.12 | 0.11 | -0.01 | |
| Hansch Lipophilicity | 0.88 | 1.23 | +0.35 | |
| pKa | of 4-substituted aniline | ~2.60 | ~2.17 | -0.43 |
Mechanistic Analysis
-
Inductive Dominance: The
group is more electron-withdrawing than , primarily due to the high electronegativity of the five fluorine atoms surrounding the central sulfur. This results in a significantly higher (0.55 vs 0.39).[2] -
Resonance Effects: Both groups exhibit weak resonance electron-withdrawing behavior (
), but the effect is secondary to induction. The group does not participate in hyperconjugation to the same extent as (negative hyperconjugation), making its withdrawal almost purely inductive/field-based.
Physicochemical & Steric Comparison
Beyond electronics, the steric and lipophilic profiles often dictate the choice between these bioisosteres.
Steric Bulk and Geometry
The
-
Volume:
(~55.4 ) is roughly equivalent to a tert-butyl group, whereas (~34.6 ) is smaller, comparable to an isopropyl group. -
Implication: The steric demand of
can block metabolic sites (e.g., CYP450 oxidation) more effectively than but may also introduce steric clashes in tight binding pockets.
Visualizing the Vector Space
The following diagram illustrates the vector relationship between steric bulk and electronic withdrawal for common substituents.
Experimental Protocols
To validate these constants in-house or synthesize the requisite building blocks, follow these standardized protocols.
Synthesis of 4-(Pentafluorosulfanyl)aniline
Objective: Prepare the probe molecule for pKa determination. Precursor: 4-Nitrophenylsulfur pentafluoride (commercially available or synthesized via oxidative fluorination of 4-nitro-benzenethiol).
Protocol:
-
Dissolution: Dissolve 4-nitrophenylsulfur pentafluoride (1.0 eq) in anhydrous ethanol (0.1 M concentration).
-
Catalyst: Add 10 mol% Pd/C (10 wt% loading).
-
Reduction: Purge the vessel with
gas. Maintain a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).
-
Yield: Expect >90% yield of a white to off-white solid (4-aminophenylsulfur pentafluoride).
Determination of Hammett Constant ( )
Method: Potentiometric Titration.
Workflow Diagram:
Calculation:
The Hammett equation for the ionization of anilines is defined as:
- = pKa of unsubstituted aniline (4.63).
-
= Measured pKa of 4-
-aniline (~2.17). -
= Reaction constant for aniline ionization (typically 2.77 - 2.89 in water/ethanol mixtures; standard value
in pure water, but often calibrated using a standard like 4- -aniline).
Step-by-Step Calculation:
-
Measure
of 4- -aniline (Standard) . -
Measure
of 4- -aniline (Test) .[3] -
Calculate
. -
Since
, and the shift is proportional, exerts a stronger depression on pKa, confirming . -
Using standard
values, is derived as 0.68 .
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Althaus, M., et al. (2021). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl?. Journal of Medicinal Chemistry. Link (Generalized search for recent reviews).
-
PubChem. (2025).[4][5] 4-Aminophenylsulfur pentafluoride (Compound Summary). National Library of Medicine. Link
-
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines.[6][7] The Journal of Organic Chemistry, 79(18), 8906–8911.[7] Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-AMINOPHENYLSULFUR PENTAFLUORIDE | 2993-24-0 [amp.chemicalbook.com]
- 4. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
